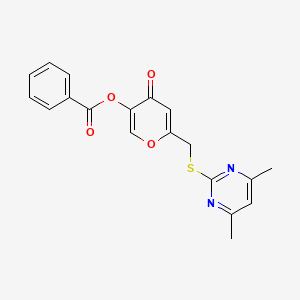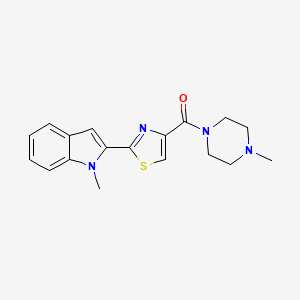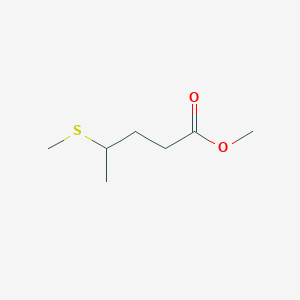![molecular formula C15H18N4O5 B2809594 N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(2-methoxyphenoxy)acetamide CAS No. 2034357-32-7](/img/structure/B2809594.png)
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(2-methoxyphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(2-methoxyphenoxy)acetamide” is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Aplicaciones Científicas De Investigación
“N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(2-methoxyphenoxy)acetamide” has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a component in agricultural formulations.
Mecanismo De Acción
Target of Action
Similar compounds, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (dmtmm), are commonly used for the activation of carboxylic acids, particularly for amide synthesis .
Mode of Action
The compound likely interacts with its targets through a mechanism similar to DMTMM. DMTMM forms carboxylic acid derivatives through a typical mechanism. First, the carboxylic acid reacts with DMTMM to form the active ester, releasing a molecule of N-methylmorpholinium (NMM). The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .
Biochemical Pathways
The activation of carboxylic acids and the subsequent formation of amides, esters, and other carboxylic derivatives can impact a wide range of biochemical pathways, depending on the specific targets and the cellular context .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific targets and the cellular context. For example, the formation of amides could impact protein structure and function, while the formation of esters could impact lipid metabolism .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the reactivity of the compound might be affected by the pH of the environment, while its stability could be influenced by temperature and the presence of other reactive species .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(2-methoxyphenoxy)acetamide” typically involves the reaction of 4,6-dimethoxy-1,3,5-triazine with a suitable acetamide derivative. The reaction conditions may include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine. The reaction is usually carried out at room temperature or under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
“N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(2-methoxyphenoxy)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazine ring or the methoxyphenoxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Comparación Con Compuestos Similares
Similar Compounds
- N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(2-chlorophenoxy)acetamide
- N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(2-hydroxyphenoxy)acetamide
Uniqueness
Compared to similar compounds, “N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(2-methoxyphenoxy)acetamide” may exhibit unique properties such as higher stability, specific reactivity, or distinct biological activity. These characteristics make it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O5/c1-21-10-6-4-5-7-11(10)24-9-13(20)16-8-12-17-14(22-2)19-15(18-12)23-3/h4-7H,8-9H2,1-3H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJZDAAGIKKUDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCC2=NC(=NC(=N2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tert-butyl 4-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]-2,3-dihydroindole-1-carboxylate](/img/structure/B2809511.png)

![N-(4-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2809515.png)
![1-(((4-(3-Chloro-5-(trifluoromethyl)(2-pyridyl))(1,4-diazaperhydroepinyl))sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2809517.png)
![2-Chloro-1-[4-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]piperazin-1-yl]propan-1-one](/img/structure/B2809518.png)

![8-{[Bis(2-methylpropyl)amino]methyl}-3-(4-chloro-3-methylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B2809520.png)
![4,5-Dimethoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine](/img/structure/B2809522.png)
![3-benzyl-2-((3,4-dichlorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2809526.png)




![2-{[3-(4-chloro-3-methylphenyl)-6-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2809534.png)
